2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
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Overview
Description
- The compound’s systematic name is N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide .
- It belongs to the isoindolo[2,1-a]quinoline family.
- Phthalide derivatives, including benzofuran-based compounds, exhibit diverse biological properties, such as antioxidant, anti-HIV-1, antileishmanial, and antifungal activities .
- These compounds also serve as intermediates in the synthesis of other relevant heterocyclic systems.
Preparation Methods
- The synthesis of the compound involves a Claisen–Schmidt-type condensation reaction .
- Starting materials include phthalides (2,3-dihydro-2-benzofuran-1(3H)-ones).
- Unfortunately, the specific synthetic route for this compound is not provided in the available literature .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions depend on the specific synthetic pathway, which remains undisclosed.
- Major products formed from these reactions are not specified.
Scientific Research Applications
- Research applications span multiple fields:
Chemistry: Potential as a building block for novel heterocyclic compounds.
Biology: Investigate its effects on cellular processes.
Medicine: Explore its pharmacological properties.
Industry: Assess its industrial applications (e.g., as a precursor or catalyst).
Mechanism of Action
- Unfortunately, the exact mechanism of action for this compound is not available in the provided literature.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- No direct comparison with similar compounds is provided.
- it’s essential to explore related isoindolo[2,1-a]quinoline derivatives for uniqueness.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-26-12-18-22-20(24-23-18)15-3-2-4-16(11-15)21-19(25)10-13-5-6-14-7-8-27-17(14)9-13/h2-6,9,11H,7-8,10,12H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
YWGGRVNMIBVMMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
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